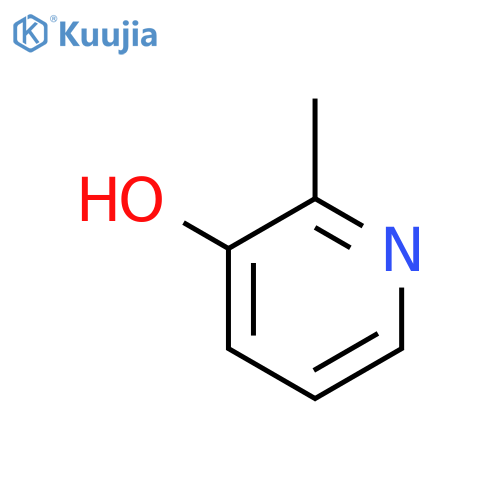Cas no 1121-25-1 (3-Hydroxy-2-methylpyridine)

3-Hydroxy-2-methylpyridine structure
商品名:3-Hydroxy-2-methylpyridine
3-Hydroxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-pyridinol
- 3-Hydroxy-2-methylpyridine
- 2-Methylpyridin-3-ol
- 3-Hydroxy-2-picoline
- 2-Methyl-3-hydroxypyridine
- 3-Pyridinol, 2-methyl-
- 3-Pyridinol, methyl-
- 2-Methyl-pyridin-3-ol
- 365FJ23A8Z
- 3-Hydroxy-2-methylpyridine (3-Hydroxy-2-picoline)
- 2-Methyl-3-hydroxylpyridine
- NSC27506
- 2methylpyridin-3-ol
- 2-methyl-3-pyridol
- PubChem6626
- 2-methylpyridine-3-ol
- 2-methyl-pyridine-3-ol
- 2-methyl 3-hy
- NSC 27506
- PB18442
- A2234
- FT-0669845
- EN300-55470
- CL0055
- W-200835
- F0001-0267
- FT-0615806
- 1121-25-1
- 2-methyl-3-hydroxy-pyridine
- BCP26772
- AC-5084
- HY-W002339
- 3-hydroxy-2-methyl pyridine
- STR06099
- PD158232
- 3-Hydroxy-2-methylpyridine, 99%
- NS00015314
- SB10555
- NSC-27506
- UNII-365FJ23A8Z
- SY007645
- CHEMBL134348
- AQ-344/40575762
- 55780-69-3
- Q27256528
- 3-hydroxyl-2-methylpyridine
- PS-9276
- BP-12767
- AM20061689
- EINECS 214-327-3
- CHEBI:211253
- DTXSID40149907
- 2-methyl 3-hydroxy pyridine
- CS-W002339
- AKOS005145808
- H1365
- SCHEMBL118678
- 3-Hydroxy-2-methylpyridine-d3
- MFCD00082538
- DB-009071
- 2-Methyl-3-pyridinol; 2-Methyl-3-hydroxypyridine; NSC 27506;
-
- MDL: MFCD00082538
- インチ: 1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3
- InChIKey: AQSRRZGQRFFFGS-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C([H])=NC=1C([H])([H])[H]
- BRN: 107937
計算された属性
- せいみつぶんしりょう: 109.052764g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 0
- どういたいしつりょう: 109.052764g/mol
- 単一同位体質量: 109.052764g/mol
- 水素結合トポロジー分子極性表面積: 33.1Ų
- 重原子数: 8
- 複雑さ: 74.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1143 (rough estimate)
- ゆうかいてん: 166.0 to 170.0 deg-C
- ふってん: 204.59°C (rough estimate)
- フラッシュポイント: 127.4℃
- 屈折率: 1.5040 (estimate)
- PSA: 33.12000
- LogP: 1.09560
- ようかいせい: 未確定
3-Hydroxy-2-methylpyridine セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: S26-S37/39-S36/37/39
-
危険物標識:

- リスク用語:R22; R36/37/38; R41
- セキュリティ用語:S26;S36/37/39
- ちょぞうじょうけん:Store at room temperature
3-Hydroxy-2-methylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Hydroxy-2-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W002339-10g |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 99.14% | 10g |
$40.0 | 2022-04-28 | |
| ChemScence | CS-W002339-50g |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 99.14% | 50g |
$163.0 | 2022-04-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5901-25 mg |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 98.00% | 25mg |
¥350.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74660-5g |
2-Methylpyridin-3-ol |
1121-25-1 | 97% | 5g |
¥43.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H74660-25g |
2-Methylpyridin-3-ol |
1121-25-1 | 97% | 25g |
¥143.0 | 2023-09-07 | |
| Enamine | EN300-55470-25.0g |
2-methylpyridin-3-ol |
1121-25-1 | 95% | 25g |
$138.0 | 2023-05-03 | |
| Apollo Scientific | OR13617-5g |
3-Hydroxy-2-methylpyridine |
1121-25-1 | 97% | 5g |
£15.00 | 2025-02-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-EL380-25g |
2-Methyl-3-pyridinol |
1121-25-1 | 98% | 25g |
¥710.0 | 2022-06-10 | |
| Life Chemicals | F0001-0267-5g |
2-methylpyridin-3-ol |
1121-25-1 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
| Life Chemicals | F0001-0267-10g |
2-methylpyridin-3-ol |
1121-25-1 | 95%+ | 10g |
$84.0 | 2023-09-07 |
3-Hydroxy-2-methylpyridine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:1121-25-1)3-Hydroxy-2-methylpyridine
注文番号:A2234
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 16:02
価格 ($):269.0
3-Hydroxy-2-methylpyridine 関連文献
-
Moumita Chakraborty,Antu Mondal,Shyamal Kumar Chattopadhyay New J. Chem. 2020 44 12916
-
Samya Banerjee,Akanksha Dixit,Anjali A. Karande,Akhil R. Chakravarty Dalton Trans. 2016 45 783
-
Satyajit Mondal,Moumita Chakraborty,Antu Mondal,Bholanath Pakhira,Subhra Kanti Mukhopadhyay,Avishek Banik,Swaraj Sengupta,Shyamal Kumar Chattopadhyay New J. Chem. 2019 43 5466
-
Tiyas Pal,Saipriyanka Bhimaneni,Abha Sharma,S. J. S. Flora RSC Adv. 2020 10 26006
-
T. Urbanski J. Chem. Soc. 1947 132
1121-25-1 (3-Hydroxy-2-methylpyridine) 関連製品
- 442-51-3(Harmine)
- 1121-78-4(6-methylpyridin-3-ol)
- 1122-43-6(2,6-dimethylpyridin-3-ol)
- 117-57-7(3-Hydroxy-2-methyl-4-quinolinecarboxylic acid)
- 580-18-7(quinolin-3-ol)
- 66-72-8(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde)
- 108-47-4(2,4-Lutidine)
- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])
- 109-06-8(2-Methylpyridine)
- 368838-11-3(2-methyl-3,4-Pyridinediol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1121-25-1)3-Hydroxy-2-methylpyridine

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1121-25-1)3-Hydroxy-2-methylpyridine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




